1-(2,4,6-Trimethylphenyl)-1-propanol
Description
1-(2,4,6-Trimethylphenyl)-1-propanol is a tertiary alcohol featuring a mesitylene (2,4,6-trimethylphenyl) group attached to a propanol backbone. This compound is of interest in organic synthesis and materials science due to its sterically hindered structure, which influences its physical properties, reactivity, and intermolecular interactions.
Properties
IUPAC Name |
1-(2,4,6-trimethylphenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-5-11(13)12-9(3)6-8(2)7-10(12)4/h6-7,11,13H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLVUOOEMOTWTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=C(C=C1C)C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,4,6-Trimethylphenyl)-1-propanol can be synthesized through several methods. One common approach involves the reduction of 1-(2,4,6-trimethylphenyl)-1-propanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation of the corresponding ketone. This method is advantageous due to its scalability and efficiency. The process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas at elevated pressures and temperatures .
Chemical Reactions Analysis
Types of Reactions
1-(2,4,6-Trimethylphenyl)-1-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(2,4,6-trimethylphenyl)-1-propanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: As mentioned, the reduction of the corresponding ketone yields this compound.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or diethyl ether.
Substitution: Thionyl chloride (SOCl2) in anhydrous conditions.
Major Products Formed
Oxidation: 1-(2,4,6-Trimethylphenyl)-1-propanone.
Reduction: this compound.
Substitution: 1-(2,4,6-Trimethylphenyl)-1-chloropropane.
Scientific Research Applications
Organic Synthesis
TMDP serves as a versatile building block in organic synthesis. Its structure allows for further functionalization and derivatization, making it valuable in creating more complex organic molecules. For instance:
- Synthesis of Pharmaceuticals : TMDP can be used as an intermediate in the synthesis of various pharmaceutical compounds due to its ability to undergo electrophilic substitution reactions.
- Ligand Development : Its bulky nature makes it suitable for developing ligands in coordination chemistry.
Medicinal Chemistry
Research into TMDP's biological properties is still emerging. Preliminary studies suggest potential applications in drug development:
- Antimicrobial Activity : Some derivatives of TMDP have shown promise as antimicrobial agents in preliminary screenings.
- Drug Metabolism Studies : TMDP can be utilized in studies investigating the metabolic pathways of related compounds, aiding in understanding drug interactions and efficacy.
Materials Science
TMDP's unique properties lend themselves to applications in materials science:
- Polymer Chemistry : Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.
- Nanocomposites : Research indicates that TMDP-based compounds can be used to develop nanocomposites with improved electrical and thermal conductivity.
Case Study 1: Synthesis and Characterization of TMDP Derivatives
A study focused on synthesizing various derivatives of TMDP through selective functionalization revealed that modifications at the hydroxyl group significantly altered reactivity profiles. The derivatives were characterized using NMR spectroscopy and X-ray crystallography, confirming their structures and providing insights into their potential applications.
In another investigation, derivatives of TMDP were screened for antimicrobial activity against several bacterial strains. The results indicated that certain modifications enhanced antibacterial efficacy, suggesting pathways for developing new antimicrobial agents based on TMDP.
Mechanism of Action
The mechanism of action of 1-(2,4,6-trimethylphenyl)-1-propanol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with enzymes and receptors. The trimethylphenyl ring provides hydrophobic interactions, which can affect the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural and Physical Properties
The mesitylene group imparts significant steric hindrance, affecting molecular conformation and packing. For example:
- 1-(2,4,6-Trimethylphenyl)ethanol: This ethanol analog adopts a chair conformation in crystals, with hydrogen bonding forming hexameric clusters. Similar behavior is observed in 2-methyl-2-propanol, which also forms three independent molecules in its crystal lattice .
- This substitution is known to reduce reactivity in catalytic hydrogenation of ketones .
Table 1: Key Properties of Selected Compounds
Crystallographic Behavior
Crystal structures of mesityl alcohols often exhibit chair conformations and hydrogen-bonded networks. For instance:
- 1-(2,4,6-Trimethylphenyl)ethanol forms hexamers via O–H···O bonds, similar to 2-methyl-2-propanol .
- Triisopropylphenyl analogs may lack such ordered networks due to steric bulk, though direct data are sparse.
Biological Activity
1-(2,4,6-Trimethylphenyl)-1-propanol, also known as mesitylpropanol, is a compound with significant biological activity and potential applications in various fields, including medicinal chemistry and biochemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C12H18O
- Molecular Weight : 178.27 g/mol
- CAS Number : 103-65-7
The compound features a propanol backbone with a 2,4,6-trimethylphenyl group, which contributes to its unique steric and electronic properties.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The hydroxyl group in the compound allows it to form hydrogen bonds with enzymes and receptors. This interaction can influence metabolic pathways and enzymatic reactions.
- Antioxidant Properties : Studies suggest that compounds with similar structures exhibit antioxidant activity. This property may help mitigate oxidative stress in biological systems .
- Anti-inflammatory Effects : There is evidence indicating that certain alkylphenols can inhibit pro-inflammatory cytokines, suggesting potential anti-inflammatory applications for this compound .
Biological Activity Data
| Activity Type | Details |
|---|---|
| Antioxidant | Exhibits potential antioxidant activity in vitro. |
| Enzyme Inhibition | May inhibit specific enzymes involved in metabolic pathways. |
| Anti-inflammatory | Potential to reduce inflammation by modulating cytokine levels. |
Case Studies and Research Findings
- Antioxidant Activity Study : A study evaluated the antioxidant capacity of various alkylphenols, including this compound. Results indicated significant radical scavenging activity, suggesting its potential use in formulations aimed at reducing oxidative stress .
- Enzyme Interaction Research : Research focusing on the interaction of this compound with acetylcholinesterase (AChE) demonstrated that it could act as a reversible inhibitor. This property is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer's .
- Anti-inflammatory Mechanism Exploration : In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines in macrophages. This suggests its potential therapeutic role in inflammatory conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
